molecular formula C7H2BrClF2O B2796288 2-Bromo-4,5-difluorobenzoyl chloride CAS No. 103994-89-4

2-Bromo-4,5-difluorobenzoyl chloride

Cat. No.: B2796288
CAS No.: 103994-89-4
M. Wt: 255.44
InChI Key: UFZYNSSKIDMEDS-UHFFFAOYSA-N
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Description

2-Bromo-4,5-difluorobenzoyl chloride is an organic compound with the molecular formula C7H2BrClF2O. It is a derivative of benzoyl chloride, where the benzene ring is substituted with bromine and fluorine atoms. This compound is known for its reactivity and is used in various chemical synthesis processes.

Scientific Research Applications

2-Bromo-4,5-difluorobenzoyl chloride is utilized in various scientific research applications, including:

Safety and Hazards

2-Bromo-4,5-difluorobenzoyl chloride is classified as corrosive and can cause severe skin burns and eye damage . It may also cause respiratory irritation . Safety measures should include avoiding contact with skin and eyes, and using the compound in a well-ventilated area .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Bromo-4,5-difluorobenzoyl chloride can be synthesized through the chlorination of 2-bromo-4,5-difluorobenzoic acid. The reaction typically involves the use of thionyl chloride (SOCl2) as the chlorinating agent. The reaction is carried out under reflux conditions, where the 2-bromo-4,5-difluorobenzoic acid is dissolved in an appropriate solvent, such as dichloromethane, and thionyl chloride is added dropwise. The mixture is then heated to reflux, and the progress of the reaction is monitored by thin-layer chromatography (TLC). Once the reaction is complete, the solvent and excess thionyl chloride are removed under reduced pressure to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors equipped with reflux condensers and distillation units to handle the chlorination reaction efficiently. The reaction conditions, such as temperature and reaction time, are optimized to ensure maximum yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4,5-difluorobenzoyl chloride undergoes various types of chemical reactions, including:

    Nucleophilic Substitution Reactions: The compound reacts with nucleophiles, such as amines and alcohols, to form corresponding amides and esters.

    Hydrolysis: In the presence of water, this compound hydrolyzes to form 2-bromo-4,5-difluorobenzoic acid and hydrochloric acid.

    Reduction: The compound can be reduced to form 2-bromo-4,5-difluorobenzyl alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as primary or secondary amines, alcohols, and phenols are commonly used. The reactions are typically carried out in an inert solvent like dichloromethane or tetrahydrofuran (THF) at room temperature or under mild heating.

    Hydrolysis: Water or aqueous solutions of bases like sodium hydroxide (NaOH) are used. The reaction is usually performed at room temperature.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used in anhydrous solvents like ether or THF.

Major Products Formed

    Amides and Esters: Formed from nucleophilic substitution reactions.

    2-Bromo-4,5-difluorobenzoic Acid: Formed from hydrolysis.

    2-Bromo-4,5-difluorobenzyl Alcohol: Formed from reduction reactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the specific positioning of the bromine and fluorine atoms on the benzene ring. This unique substitution pattern can influence the compound’s reactivity, making it a valuable intermediate in organic synthesis and medicinal chemistry .

Properties

IUPAC Name

2-bromo-4,5-difluorobenzoyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2BrClF2O/c8-4-2-6(11)5(10)1-3(4)7(9)12/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFZYNSSKIDMEDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1F)F)Br)C(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2BrClF2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.44 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Thionyl chloride (70 ml) is added to 2-bromo-4,5-difluorobenzoic acid (39.5 g), and the mixture is allowed to stand at room temperature for one hour and then refluxed for one hour. After completion of the reaction, the excess thionyl chloride is distilled off under reduced pressure. The oily residue is distilled under reduced pressure to give 2-bromo-4,5-difluorobenzoyl chloride (37.8 g) as a pale yellow oily substance, b.p. 121°-123° C. (32 mmHg).
Quantity
39.5 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
reactant
Reaction Step One

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